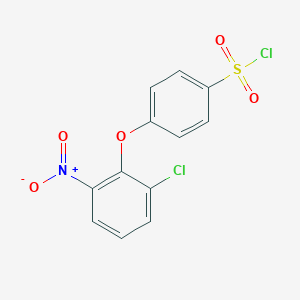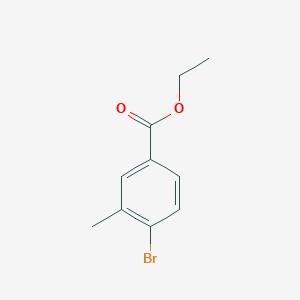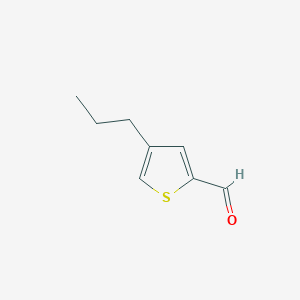
4-Propylthiophene-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylthiophene-2-carbaldehyde is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in the field of organic synthesis and has gained significant attention due to its unique properties.
Wissenschaftliche Forschungsanwendungen
4-Propylthiophene-2-carbaldehyde has several scientific research applications. It is commonly used in the synthesis of organic compounds, and it has been found to be an effective precursor for the synthesis of various drugs and bioactive molecules. Additionally, it has been used in the field of material science to develop new materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-Propylthiophene-2-carbaldehyde is not fully understood. However, it is believed to act as an oxidizing agent and a reducing agent in various chemical reactions. It has been shown to undergo oxidation and reduction reactions with various substrates, leading to the formation of new compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde are not well studied. However, it has been found to exhibit antimicrobial and antifungal activities. Additionally, it has been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Propylthiophene-2-carbaldehyde in lab experiments is its high reactivity and versatility. It can be used as a precursor for the synthesis of various compounds, and it can undergo a wide range of chemical reactions. However, one of the limitations of using 4-Propylthiophene-2-carbaldehyde is its toxicity. It can be toxic to living organisms and may require special handling and disposal procedures.
Zukünftige Richtungen
There are several future directions for the research and development of 4-Propylthiophene-2-carbaldehyde. One potential direction is the synthesis of new compounds using 4-Propylthiophene-2-carbaldehyde as a precursor. Additionally, further studies are needed to understand the mechanism of action and the biochemical and physiological effects of 4-Propylthiophene-2-carbaldehyde. Finally, the development of new methods for the synthesis of 4-Propylthiophene-2-carbaldehyde may lead to more efficient and cost-effective production methods.
Synthesemethoden
The synthesis of 4-Propylthiophene-2-carbaldehyde can be achieved through several methods. One of the most common methods is the reaction of 4-Propylthiophenol with an oxidizing agent such as chromic acid or potassium permanganate. The reaction takes place in the presence of a catalyst such as sulfuric acid or acetic acid, and the resulting product is 4-Propylthiophene-2-carbaldehyde.
Eigenschaften
CAS-Nummer |
163461-00-5 |
|---|---|
Produktname |
4-Propylthiophene-2-carbaldehyde |
Molekularformel |
C8H10OS |
Molekulargewicht |
154.23 g/mol |
IUPAC-Name |
4-propylthiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H10OS/c1-2-3-7-4-8(5-9)10-6-7/h4-6H,2-3H2,1H3 |
InChI-Schlüssel |
YDIKORAONFLLOF-UHFFFAOYSA-N |
SMILES |
CCCC1=CSC(=C1)C=O |
Kanonische SMILES |
CCCC1=CSC(=C1)C=O |
Synonyme |
2-Thiophenecarboxaldehyde, 4-propyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



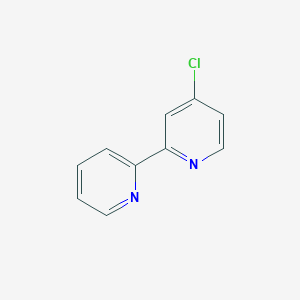
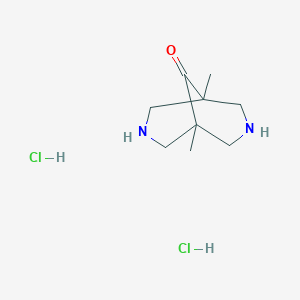
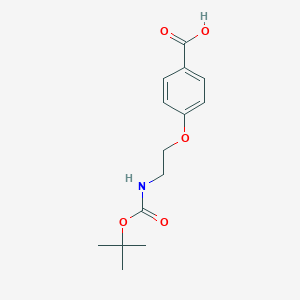
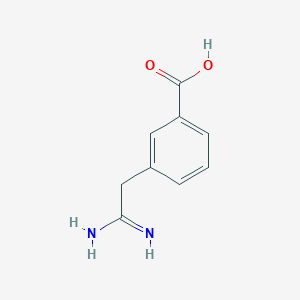
![6-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B64608.png)
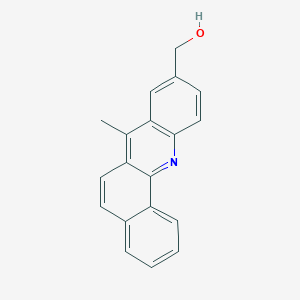

![4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide](/img/structure/B64614.png)
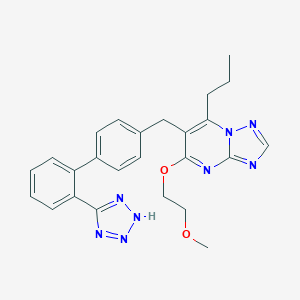
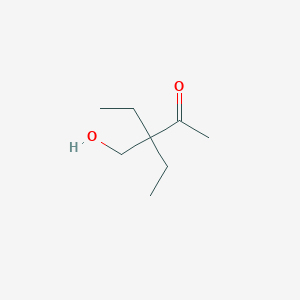
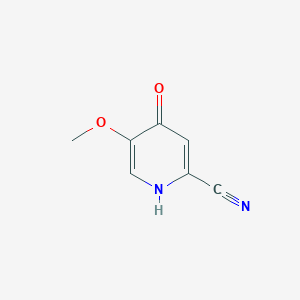
![1,3-Diisopropylbicyclo[1.1.0]butan-2-one](/img/structure/B64630.png)
